molecular formula C15H16ClN5S B15281003 6-(4-Chlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Chlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B15281003
M. Wt: 333.8 g/mol
InChI Key: WFWAIHMFSQIUDB-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound characterized by a triazolo-thiadiazole core substituted with a 4-chlorophenyl group at position 6 and a 1-methylpiperidinyl moiety at position 2. Its molecular formula is C₁₆H₁₈ClN₅OS, with a molecular weight of 363.86 g/mol and a predicted density of 1.50 g/cm³ . The compound exhibits a polar surface area (PSA) of 55.55 Ų, indicative of moderate solubility, and a calculated pKa of 6.48, suggesting weak basicity under physiological conditions .

Properties

Molecular Formula

C15H16ClN5S

Molecular Weight

333.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-(1-methylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H16ClN5S/c1-20-8-6-10(7-9-20)13-17-18-15-21(13)19-14(22-15)11-2-4-12(16)5-3-11/h2-5,10H,6-9H2,1H3

InChI Key

WFWAIHMFSQIUDB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Comparison with Similar Compounds

Triazolo-Thiadiazoles with Adamantyl/Phenyl Substituents

Compounds such as 3-(adamantan-1-yl)-6-(2-chloro-6-fluorophenyl)-triazolo[3,4-b][1,3,4]thiadiazole (Compound 1) and 6-(2-chloro-6-fluorophenyl)-3-phenyl-triazolo[3,4-b][1,3,4]thiadiazole (Compound 2) were studied for their supramolecular self-assembly and COX-1/2 inhibitory activity. Key findings:

  • Adamantane substitution (Compound 1) enhances steric bulk, reducing COX-2 selectivity (IC₅₀: 0.8 µM for COX-1 vs. 1.2 µM for COX-2) compared to phenyl-substituted analogs (Compound 2: IC₅₀ = 1.5 µM for COX-1 vs. 2.1 µM for COX-2) .
  • Hirshfeld surface analysis revealed that adamantane derivatives exhibit stronger C–H···π and van der Waals interactions, influencing crystal packing and bioavailability .

4-Chlorophenyl vs. 4-Fluorophenyl Derivatives

  • 6-[3-(4-Chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthoxy)methyl]triazolo[3,4-b][1,3,4]thiadiazole (CPNT) demonstrated superior anticancer activity in HepG2 liver cancer cells (IC₅₀ = 4.2 µM) compared to its 4-fluorophenyl analog (FPNT; IC₅₀ = 6.8 µM) . CPNT induced apoptosis via sub-G1 cell cycle arrest and chromatin condensation .
  • In Ehrlich ascitic carcinoma models, CPNT (50 mg/kg) increased mean survival time by 68% over controls, whereas FPNT showed a 52% improvement .

Piperidinyl vs. Morpholinyl/Pyridinyl Substituents

  • 6-(4-Chlorophenyl)-3-[1-methyl-2-(4-morpholinyl)ethyl]triazolo[3,4-b][1,3,4]thiadiazole (CAS: 170457-76-8) shares structural similarity but replaces piperidinyl with a morpholinyl group. Its PSA (55.55 Ų ) and pKa (6.48 ) align closely with the target compound, suggesting comparable solubility and bioavailability .
  • 3-(4-Pyridinyl)-6-[5-nitro-2-furanyl]triazolo[3,4-b][1,3,4]thiadiazole exhibited antibacterial activity (MIC = 8 µg/mL against S. aureus) but lower cytotoxicity (IC₅₀ > 20 µM in HeLa cells), highlighting the trade-off between antimicrobial and anticancer potency with pyridinyl substituents .

Cytotoxicity and Selectivity

Compound Name Substituents (Position 3/6) Biological Activity (IC₅₀) Toxicity Profile Reference
CPNT 3-(2-naphthoxy)methyl; 6-(4-ClPh) 4.2 µM (HepG2) Mild hepatic/nephrotoxicity
FPNT 3-(2-naphthoxy)methyl; 6-(4-FPh) 6.8 µM (HepG2) Moderate toxicity
3-(1-Adamantyl)-6-(2-Cl-6-FPh) Adamantane; 2-Cl-6-FPh 0.8 µM (COX-1); 1.2 µM (COX-2) Not reported
3-Phenyl-6-(2-Cl-6-FPh) Phenyl; 2-Cl-6-FPh 1.5 µM (COX-1); 2.1 µM (COX-2) Not reported

Key Research Findings

Substituent Position Matters : Fluorine or chlorine at the para position of the phenyl ring enhances anticancer activity compared to ortho or meta substitutions (e.g., 4-Cl > 2-Cl in CPNT vs. 2-Cl derivatives) .

Bulkier Groups Improve Selectivity : Adamantane and naphthoxy groups increase target specificity but may reduce solubility .

Piperidinyl vs. Morpholinyl : Piperidinyl derivatives show higher predicted blood-brain barrier penetration (logP = 3.2) compared to morpholinyl analogs (logP = 2.8) due to increased lipophilicity .

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